molecular formula C13H8Cl2N2O3 B7546789 3-chloro-N-(2-chloro-4-nitrophenyl)benzamide

3-chloro-N-(2-chloro-4-nitrophenyl)benzamide

Cat. No. B7546789
M. Wt: 311.12 g/mol
InChI Key: BLKPJGYOCAITEI-UHFFFAOYSA-N
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Description

3-chloro-N-(2-chloro-4-nitrophenyl)benzamide, also known as CCNB, is a chemical compound that has been extensively studied for its potential applications in scientific research. CCNB is a member of the benzamide family of compounds and is commonly used as a research tool in the fields of biochemistry, pharmacology, and toxicology. In

Scientific Research Applications

  • Crystal Structure Analysis :

    • 2-Nitro-N-(4-nitrophenyl)benzamide has been synthesized and characterized, providing insights into its crystal structure and molecular dimensions, which can be foundational for further chemical and pharmaceutical development (Saeed, Hussain, & Flörke, 2008).
  • Antidiabetic and Antimicrobial Potential :

    • A series of derivatives have been synthesized and evaluated for in vitro antidiabetic potential against α-glucosidase and α-amylase enzymes. Additionally, some derivatives have demonstrated antibacterial potential against Gram-positive and Gram-negative bacteria and antifungal potential against Candida albicans and Aspergillus niger. The study's results support the potential for these derivatives in developing new antidiabetic and antimicrobial agents (Thakal, Singh, & Singh, 2020).
  • Synthesis and Characterization of Derivatives :

    • Synthesis and characterization of benzamide derivatives provide foundational information on their molecular structure and properties. Such information is crucial for the development of new compounds with potential industrial, agricultural, or pharmaceutical applications (Saeed, Hussain, Abbas, & Bolte, 2010).
  • Insecticide Development :

    • Derivatives of benzamides, including 3-chloro-N-(2-chloro-4-nitrophenyl)benzamide, have shown promising activity against mosquitoes. This includes inhibiting mosquito development in both laboratory and field settings, offering potential for controlling larval populations and contributing to insecticide development (Schaefer, Miura, Wilder, & Mulligan, 1978).
  • Antitubercular Drug Precursors :

    • Some chloro-nitro-benzamide derivatives are identified as precursors for the synthesis of new classes of antituberculosis drugs, indicating their potential role in developing more effective treatments for this disease (Richter et al., 2021).

properties

IUPAC Name

3-chloro-N-(2-chloro-4-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N2O3/c14-9-3-1-2-8(6-9)13(18)16-12-5-4-10(17(19)20)7-11(12)15/h1-7H,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLKPJGYOCAITEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(2-chloro-4-nitrophenyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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